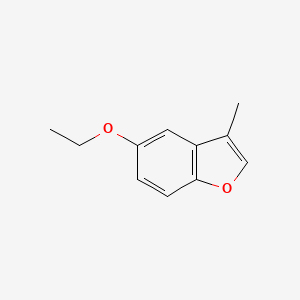

5-ethoxy-3-methyl-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-ethoxy-3-methyl-1-benzofuran |

InChI |

InChI=1S/C11H12O2/c1-3-12-9-4-5-11-10(6-9)8(2)7-13-11/h4-7H,3H2,1-2H3 |

InChI Key |

SMRWLUXZLIUAFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Ethoxy 3 Methyl 1 Benzofuran

Strategies for the Construction of the 1-Benzofuran Core with 3-Methyl Substitution

The synthesis of the 1-benzofuran skeleton is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this structural motif. jocpr.comnih.gov The specific introduction of a methyl group at the 3-position requires careful selection of starting materials and reaction conditions to ensure regiochemical control.

Cyclization Reactions in Benzofuran (B130515) Synthesis

The formation of the furan (B31954) ring fused to a benzene (B151609) ring can be accomplished through various intramolecular cyclization strategies. These reactions typically involve the formation of a carbon-oxygen or a carbon-carbon bond to close the five-membered ring. Notable methods include the palladium-catalyzed coupling of o-iodophenols with terminal alkynes followed by cyclization, Ru-catalyzed isomerization and ring-closing metathesis, and acid-catalyzed cyclizations. nih.govorganic-chemistry.orgdtu.dk One common and effective approach for creating substituted benzofurans involves the reaction of an appropriately substituted phenol (B47542) with a ketone or alkyne. nih.govmdpi.com

A widely utilized method for constructing the 3-methyl-1-benzofuran core involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone (B47974). mdpi.com This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. This approach is advantageous as it directly and regioselectively installs the methyl group at the desired C3 position.

Alternative strategies often employ transition-metal catalysis. For instance, palladium-catalyzed reactions can construct the benzofuran ring through various coupling and cyclization cascades. nih.govorganic-chemistry.orgdtu.dk Rhodium-catalyzed methods have also been developed for the synthesis of substituted benzofurans. nih.gov

Table 1: Selected Cyclization Strategies for Benzofuran Synthesis

| Method | Key Reactants | Catalyst/Reagent | Description |

|---|---|---|---|

| Perkin Rearrangement | Coumarin derivatives | --- | One of the earliest methods for benzofuran synthesis. jocpr.com |

| Palladium-Catalyzed Cyclization | o-Iodoanisoles and terminal alkynes | Palladium catalyst | Coupling followed by electrophilic cyclization. dtu.dk |

| Ruthenium-Catalyzed Isomerization | 1-Allyl-2-allyloxybenzenes | Ruthenium catalyst | Involves C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org |

| Reaction with Chloroacetone | o-Hydroxyacetophenones | Base (e.g., K₂CO₃) | A direct method for synthesizing 2-acyl-3-methylbenzofurans. mdpi.com |

Regioselective Introduction of the 3-Methyl Group

Achieving regioselectivity is a critical challenge in the synthesis of substituted benzofurans. oregonstate.edu For the specific synthesis of 3-methylbenzofurans, the choice of precursors is paramount. The reaction between an o-hydroxyacetophenone and chloroacetone provides a reliable route to 2-acetyl-3-methylbenzofurans. mdpi.com In this reaction, the acetyl group of the starting phenol directs the cyclization to form the C2-C3 bond of the furan ring, with the methyl group from chloroacetone being incorporated at the 3-position.

Another strategy involves the cyclization of α-aryloxyketones. For example, the cyclization of a ketone of the structure Ar-O-CH(CH₃)-C(O)-R' can lead to a 3-methylbenzofuran (B1293835) derivative. The regiochemical outcome of such cyclizations can often be controlled by the substitution pattern on the aromatic ring and the reaction conditions employed. oregonstate.edu

Ethereal Linkage Formation at the 5-Position: Synthesis of the 5-Ethoxy Moiety

The introduction of the 5-ethoxy group onto the 3-methyl-1-benzofuran core is typically achieved by etherification of the corresponding 5-hydroxy precursor, 3-methyl-1-benzofuran-5-ol. nih.gov This transformation is a common and well-established method in organic synthesis for forming aryl ethers.

Alkylation and Etherification Reactions for 5-Ethoxy Installation

The most common method for the synthesis of the 5-ethoxy moiety is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the hydroxyl group of 3-methyl-1-benzofuran-5-ol with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an Sₙ2 reaction to form the ether linkage.

The general reaction is as follows:

Deprotonation: 3-methyl-1-benzofuran-5-ol + Base → 3-methyl-1-benzofuran-5-olate

Alkylation: 3-methyl-1-benzofuran-5-olate + Ethyl Halide → 5-ethoxy-3-methyl-1-benzofuran + Halide Salt

This method is highly effective for preparing aryl ethers from phenols due to the acidity of the phenolic proton and the high reactivity of the resulting phenoxide. organic-chemistry.org

Optimization of Reaction Conditions and Catalysis for Ethoxy Group Incorporation

The efficiency of the Williamson ether synthesis for installing the ethoxy group can be optimized by carefully selecting the reaction parameters.

Table 2: Typical Reaction Conditions for Williamson Ether Synthesis

| Parameter | Options | Considerations |

|---|---|---|

| Base | K₂CO₃, Na₂CO₃, NaH, NaOH | The base should be strong enough to deprotonate the phenol but not cause side reactions. K₂CO₃ is commonly used for its mildness and ease of handling. nih.gov |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | A polar aprotic solvent is typically preferred to dissolve the reactants and facilitate the Sₙ2 reaction. |

| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate | The choice depends on reactivity, cost, and reaction scale. Ethyl iodide is highly reactive. |

| Temperature | Room temperature to reflux | The reaction is often heated to increase the rate of reaction, but excessive heat can lead to side products. |

While specific catalytic systems are not always necessary for this straightforward etherification, phase-transfer catalysts can sometimes be employed to enhance the reaction rate, especially when dealing with heterogeneous reaction mixtures.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. wikipedia.org Functionalization can occur at several positions, including the methyl group at C3, the C2 position of the furan ring, and other positions on the benzene ring.

One common derivatization involves the bromination of the methyl group at the 3-position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. mdpi.comacs.org This yields a 3-(bromomethyl) derivative, which is a versatile intermediate for introducing various nucleophiles.

The C2 position is also a common site for functionalization. If the benzofuran core is synthesized to have a carboxylate group at C2, such as in ethyl this compound-2-carboxylate, this ester can be converted into a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. nih.govnih.govbldpharm.com This carbohydrazide intermediate can then be condensed with various electrophiles, such as isatins or isothiocyanates, to generate complex heterocyclic conjugates. nih.govnih.gov

Furthermore, electrophilic substitution reactions can occur on the benzene ring, although the directing effects of the existing substituents (ethoxy and the fused furan ring) will govern the regiochemical outcome. For example, acylation reactions can introduce ketone functionalities that can be further modified, such as through Mannich reactions. tandfonline.com

Table 3: Examples of Derivatization Reactions

| Starting Scaffold | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide | C3-methyl group | 3-(Bromomethyl)benzofuran derivative mdpi.comacs.org |

| Ethyl this compound-2-carboxylate | Hydrazine Hydrate | C2-carboxylate | This compound-2-carbohydrazide nih.govnih.gov |

| This compound-2-carbohydrazide | Isatin derivatives | C2-carbohydrazide | Benzofuran-isatin conjugates nih.gov |

| This compound-2-carbohydrazide | Isothiocyanates | C2-carbohydrazide | 1-Acylatedthiosemicarbazides nih.gov |

These examples highlight the chemical tractability of the this compound core, making it a valuable building block in medicinal and materials chemistry. researchgate.netresearchgate.net

Introduction of Carboxamide Functional Groups

The introduction of a carboxamide group onto the this compound scaffold is a key transformation for creating compounds with potential pharmaceutical applications. A common strategy to achieve this involves a multi-step synthetic sequence.

A typical synthesis of a carboxamide derivative, such as 5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, begins with the formation of the benzofuran core. This can be accomplished through the cyclization of a 2-hydroxyacetophenone (B1195853) derivative with a reagent like ethyl chloroacetate (B1199739) in the presence of a base. Following the construction of the benzofuran ring, the ethoxy group is introduced at the 5-position via a nucleophilic substitution reaction using ethanol (B145695) and a base, for example, potassium carbonate. The subsequent step involves the introduction of the carboxamide functionality. This is typically achieved by coupling the corresponding 3-carboxylic acid intermediate with an appropriate amine, such as 4-methylaniline. Carbodiimide-mediated coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate this amide bond formation.

| Step | Reaction | Reagents and Conditions |

| 1 | Benzofuran Core Formation | 2-hydroxyacetophenone derivative, ethyl chloroacetate, base |

| 2 | Ethoxylation | Ethanol, potassium carbonate |

| 3 | Carboxamide Introduction | 3-carboxylic acid intermediate, 4-methylaniline, EDC/HOBt |

This table outlines a general synthetic pathway for the introduction of a carboxamide functional group.

Recent advancements have demonstrated that microwave-assisted synthesis can significantly improve the efficiency of these reactions, leading to higher yields (in the range of 68-72%) and shorter reaction times.

Halogenation Strategies and Regioselectivity (e.g., Bromination)

Halogenation of the benzofuran ring is a crucial step for further functionalization, often serving as a precursor for cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the directing effects of the substituents on the benzofuran core.

In a closely related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, bromination has been studied, providing insights into the likely regioselectivity for the 5-ethoxy analogue. The reaction of this compound with an equimolar amount of bromine leads to the monobrominated product, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. This indicates that the bromine atom is selectively introduced at the C-6 position. This regiochemical outcome is influenced by the activating effect of the methoxy (B1213986) group at the C-5 position, which directs electrophilic substitution to the adjacent C-6 position.

Further bromination can be achieved at the methyl group at the C-2 position. Treatment of the 6-bromo derivative with N-bromosuccinimide (NBS) results in the formation of methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate with a high yield. This selective benzylic bromination provides another handle for further synthetic modifications.

| Starting Material | Reagent | Product | Position of Halogenation |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ (1 equiv.) | Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C-6 |

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | NBS | Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | C-2 methyl group |

This table summarizes the regioselectivity of bromination on a closely related benzofuran derivative.

Mannich Base Formation and Condensation Reactions

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. nih.gov In the context of benzofurans, this reaction provides a route to derivatives with potential biological activities. The reaction typically involves an enolizable carbonyl compound, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov

For benzofuran derivatives, the Mannich reaction can be used to introduce an aminomethyl group at various positions. For instance, in the case of methyl 5-hydroxy-3-methylcoumarilate, condensation with paraformaldehyde and various amines leads to the formation of Mannich bases. researchgate.net Similarly, Mannich bases have been prepared from methyl 5-methoxy-3-methylcoumarilate through their chloromethyl derivatives. researchgate.net An alternative approach involves the direct reaction of a hydroxybenzofuran derivative with a secondary amine and formaldehyde (B43269) in the presence of a base like potassium hydroxide (B78521) in ethanol. researchgate.net

The general mechanism of the Mannich reaction involves the initial formation of an iminium ion from the amine and formaldehyde. nih.gov The enol form of the carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the β-aminocarbonyl compound, also known as a Mannich base. nih.gov

| Substrate Type | Reagents | Product Type |

| Hydroxybenzofuran derivative | Formaldehyde, Secondary Amine, Base | Aminomethylated benzofuran |

| Chloromethyl benzofuran derivative | Secondary Amine | Aminomethylated benzofuran |

This table illustrates general approaches to Mannich base formation on benzofuran scaffolds.

Advanced Coupling Reactions (e.g., Sonogashira, Wittig, Wittig-Horner)

Advanced coupling reactions are powerful tools for the construction of complex molecules from simpler building blocks, and they have been applied to the synthesis and functionalization of benzofuran derivatives.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of benzofuran synthesis, a Sonogashira coupling can be employed to couple a 2-iodophenol (B132878) with a terminal alkyne, followed by cyclization to form the benzofuran ring. nih.gov This method has been utilized in one-pot, three-component syntheses of 2,3-disubstituted benzofurans. nih.gov For a pre-formed halo-substituted this compound, a Sonogashira coupling could be used to introduce an alkynyl substituent.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). libretexts.org For a this compound derivative bearing a carbaldehyde group, for example at the 2-position, the Wittig reaction would allow for the introduction of a variety of substituted vinyl groups. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.org

Wittig-Horner (Horner-Wadsworth-Emmons) Reaction: This is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. nih.govwikipedia.orgorganic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction typically provides excellent E-selectivity in the formation of the alkene product. wikipedia.orgorganic-chemistry.org Similar to the Wittig reaction, the HWE reaction would be applicable to a this compound carbaldehyde for the synthesis of vinyl-substituted derivatives. The use of stabilized phosphonate ylides in the HWE reaction offers advantages such as higher nucleophilicity and easier removal of the phosphate (B84403) byproduct. wikipedia.org

| Coupling Reaction | Reactants | Product |

| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Alkynyl-substituted arene/alkene |

| Wittig | Aldehyde/Ketone, Phosphonium ylide | Alkene |

| Wittig-Horner | Aldehyde/Ketone, Phosphonate carbanion | (E)-Alkene |

This table provides a general overview of the advanced coupling reactions discussed.

Green Chemistry Approaches and Efficiency in Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods in organic chemistry. This is particularly relevant in the synthesis of complex molecules like benzofuran derivatives.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wikipedia.org The application of microwave irradiation can lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. wikipedia.org

In the synthesis of benzofuran derivatives, microwave-assisted methods have been successfully employed. For instance, the reaction of substituted o-hydroxyacetophenones or salicylaldehydes with reagents like ethyl bromoacetate (B1195939) or chloroacetone under microwave irradiation in the presence of a base like potassium carbonate in a solvent such as DMF has been shown to be an efficient route to substituted benzofurans. wikipedia.org This approach offers significant advantages in terms of convenience and efficiency. Microwave-assisted synthesis has also been applied to the preparation of benzofuran-3(2H)-ones. organic-chemistry.org

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | Often several hours | Variable | Standard laboratory technique |

| Microwave-Assisted Synthesis | Typically minutes to a few hours | Often higher | Shorter reaction times, higher yields, increased efficiency |

This table compares conventional heating with microwave-assisted synthesis for benzofuran derivatives.

Phase Transfer Catalysis in Benzofuran Production

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, facilitates the transfer of one reactant from one phase to another, thereby enabling the reaction to proceed.

In the context of benzofuran synthesis, PTC can be employed in alkylation reactions. For example, the alkylation of phenols, which are precursors to benzofurans, can be efficiently carried out under PTC conditions. The use of PTC can lead to high selectivity for monoalkylation over dialkylation. The synthesis of ethers from o-chloronitrobenzene and potassium phenoxide can be achieved using a phase-transfer catalyst like tetra-n-butylphosphonium bromide under solid-liquid PTC conditions. This methodology can be relevant for the introduction of the ethoxy group in the synthesis of this compound.

The application of PTC in organic synthesis offers several benefits, including the use of inexpensive and environmentally benign solvents like water, the avoidance of anhydrous conditions, and often milder reaction conditions.

Structure Activity Relationship Sar Investigations of 5 Ethoxy 3 Methyl 1 Benzofuran Analogues

Influence of the 5-Ethoxy Group on Molecular Recognition and Biological Activity

The position and nature of alkoxy groups on the benzofuran (B130515) ring are critical determinants of biological activity. In studies of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as tubulin polymerization inhibitors, the location of an alkoxy substituent on the benzene (B151609) moiety was found to be a key factor for potency. nih.gov Specifically, a methoxy (B1213986) or ethoxy group at the C-6 position yielded the most active compounds in one series of analogues. nih.gov Shifting the methoxy group from the C-6 to the C-4, C-5, or C-7 positions resulted in a decrease in potency. nih.gov

While direct studies on the 5-ethoxy group's specific contribution to molecular recognition are limited in the provided context, the general importance of alkoxy substituents suggests its role in modulating the electronic and steric properties of the benzofuran core. The ethoxy group, being an electron-donating group, can influence the molecule's interaction with target proteins. For instance, in a series of benzofuran derivatives designed to promote osteoblast differentiation, various ether-containing side chains at different positions were shown to significantly affect activity. This highlights the sensitivity of biological targets to the placement and nature of such alkoxy moieties.

Contribution of the 3-Methyl Group to Ligand-Target Interactions

The substitution at the C-3 position of the benzofuran ring plays a significant role in modulating biological activity. The addition of a methyl group at this position has been shown to enhance the potency of certain benzofuran derivatives. For example, in the investigation of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as inhibitors of tubulin polymerization, the introduction of a methyl group at the C-3 position led to increased activity. nih.gov The 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan derivative was identified as the most potent analogue in its series, with IC50 values in the nanomolar range. nih.gov

Positional Effects of Substituents on the Benzene Ring

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been a consistent strategy for significantly increasing anticancer activities. nih.gov This enhancement in binding affinity is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological molecule. nih.gov

The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. For example, a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position showed significant cytotoxic activity against leukemia cells. nih.gov This highlights that the specific placement of the halogen is crucial for optimizing interactions with the target.

Table 1: Effect of Halogenation on Anticancer Activity of a Benzofuran Derivative

| Compound | Substitution | Cancer Cell Line | IC50 (µM) |

| Compound 1 | Bromine at the 3-methyl group | K562 | 5 |

| Compound 1 | Bromine at the 3-methyl group | HL60 | 0.1 |

Data sourced from a study on halogenated benzofuran derivatives. nih.gov

Alkoxy and aryl substitutions on the benzene ring of the benzofuran scaffold profoundly influence the biological profiles of these compounds. As previously mentioned, the position of alkoxy groups is critical, with a study on tubulin polymerization inhibitors demonstrating that a methoxy group at the C-6 position of the benzo[b]furan ring results in the most active compound. nih.gov Moving this group to other positions like C-4, C-5, or C-7 led to a decrease in potency. nih.gov Replacing the methoxy group with a more hydrophilic hydroxyl group was detrimental to the activity in that particular series. nih.gov

Aryl substitutions also play a key role. The 2-arylbenzofuran scaffold has been investigated for its potential in treating Alzheimer's disease, with these compounds showing dual inhibitory activity against cholinesterase and β-secretase. nih.gov The nature and substitution pattern of the aryl group at the C-2 position can significantly modulate this activity.

Impact of Modifications at the Furan (B31954) Ring (C-2 Position)

Modifications at the C-2 position of the furan ring are a common strategy to alter the pharmacological properties of benzofuran derivatives. The introduction of various substituents at this position can lead to compounds with a wide range of biological activities. For instance, 2-arylbenzofuran derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease, showing promising inhibitory activity against key enzymes. nih.gov The synthesis of 2-substituted benzofurans can be achieved through various methods, including the palladium-catalyzed heterocyclization of corresponding 2-allylphenols. researchgate.net

Fusing other heterocyclic rings to the benzofuran scaffold, often at the C-2 and C-3 positions, is a powerful strategy to create novel chemical entities with unique pharmacological profiles. nih.gov This approach, known as molecular hybridization, has led to the development of benzofuran hybrids with potent anti-inflammatory and anticancer activities. nih.govnih.gov

For example, synthetic 2-benzylbenzofuran-imidazole hybrids and 2-(4-imidazolyl benzoyl)benzofuran have demonstrated excellent anti-inflammatory effects. nih.gov Similarly, the fusion of a piperazine (B1678402) moiety to the benzofuran core has resulted in hybrids with significant potential as anti-inflammatory lead compounds. nih.gov These fused systems can interact with multiple biological targets or provide a rigid scaffold that orients key pharmacophoric features in a favorable manner for binding.

Ester and Alkyl Chain Modulations

Research into the modification of the benzofuran scaffold has provided insights into how ester and alkyl chain variations impact biological outcomes. For instance, studies on derivatives of the closely related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have explored the effects of substitutions on the core structure, revealing that both the nature and position of these groups are critical for activity. nih.gov

A key aspect of SAR studies involves the strategic modification of alkyl chains. A noteworthy example is the introduction of a halogen atom to an alkyl group. It has been demonstrated that the presence of a bromine atom on the methyl group at the 3-position of the benzofuran ring can lead to significant cytotoxic activity against leukemia cell lines. nih.gov This highlights the potential of targeted alkyl chain modifications to enhance the potency of benzofuran derivatives.

The ester functional group also presents a valuable site for modification. The synthesis of various ester derivatives, such as ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, allows for the exploration of how changes in the ester's alkyl portion affect activity. sigmaaldrich.com The conversion of the carboxylic acid at the 2-position to different esters can influence the molecule's ability to cross cell membranes and interact with target enzymes or receptors.

The following table summarizes the impact of representative ester and alkyl chain modulations on the biological activity of benzofuran analogues based on findings from various studies.

| Compound/Derivative | Modification | Observed Activity/Finding | Reference |

| Halogenated 3-methyl-benzofuran | Bromination of the methyl group at the 3-position | Remarkable cytotoxic activity against leukemia cell lines. | nih.gov |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives | Introduction of halogen and aminoalkyl groups | Derivatives tested for antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods and yeasts. | nih.gov |

| Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone derivatives | Various substitutions on the aryl group | Evaluated for antioxidant and antimicrobial activities. | nih.gov |

Computational Approaches to SAR Elucidation

Computational methods are invaluable tools for understanding the structure-activity relationships of this compound analogues at a molecular level. These in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, provide insights into the interactions between the benzofuran derivatives and their biological targets, guiding the design of more potent and selective compounds.

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of a ligand within the active site of a target protein. For benzofuran derivatives, docking studies have been instrumental in identifying key interactions that contribute to their biological activity. For example, in the investigation of benzofuran derivatives as potential antibacterial agents, molecular docking has been used to determine the binding modes and energies of these compounds within the active sites of bacterial enzymes. researchgate.net These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Another powerful computational approach is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods are used to correlate the 3D structural features of a series of compounds with their biological activities. For instance, 3D-QSAR studies on benzofuran derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1) have helped to identify the steric and electrostatic field requirements for optimal inhibitory activity. researchgate.net The contour maps generated from these analyses provide a visual representation of where modifications to the molecular structure are likely to enhance or diminish activity.

The synergy between molecular docking and biological assays has been demonstrated in studies of substituted benzofuran-oxadiazole hybrids. nih.gov In this research, the results of molecular docking of the compounds with glycogen (B147801) synthase kinase-3β (GSK3β) showed a good correlation with their experimentally determined cytotoxic activities against cancer cell lines. nih.gov This validates the predictive power of the computational models and provides a rational basis for the observed SAR.

The following table provides an overview of computational techniques applied to the SAR elucidation of benzofuran derivatives.

| Computational Method | Application to Benzofuran Derivatives | Key Insights Gained | Reference |

| Molecular Docking | Prediction of binding modes and affinities in target proteins (e.g., bacterial enzymes, GSK3β). | Identification of key amino acid residues and interaction types (hydrogen bonds, hydrophobic interactions) responsible for binding; correlation with biological activity. | researchgate.netnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Development of models to predict the activity of new benzofuran derivatives as enzyme inhibitors (e.g., LSD1). | Elucidation of the influence of steric, electrostatic, and other fields on biological activity, guiding the design of more potent inhibitors. | researchgate.net |

| In Silico ADMET Prediction | Assessment of the drug-likeness and pharmacokinetic properties of novel benzofuran derivatives. | Early identification of compounds with potentially favorable absorption, distribution, metabolism, excretion, and toxicity profiles. | researchgate.net |

Mechanistic Studies of Biological Activities Associated with 5 Ethoxy 3 Methyl 1 Benzofuran Analogues

In Vitro Cellular and Biochemical Assay Methodologies

The biological evaluation of 5-ethoxy-3-methyl-1-benzofuran analogues relies on a suite of in vitro cellular and biochemical assays to elucidate their cytotoxic and mechanistic properties. A fundamental assay employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay, which assesses cell viability based on the metabolic activity of mitochondrial enzymes. mdpi.comnih.gov This assay is crucial for determining the concentration of a compound that inhibits cell growth by 50% (IC50), a key indicator of cytotoxic potency. For instance, various 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives have been screened against a panel of cancer cell lines, such as chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1), alongside healthy human keratinocytes (HaCaT) to assess selectivity. mdpi.comsciprofiles.com

To further investigate the mode of cell death induced by these compounds, several other assays are utilized. The trypan blue exclusion assay helps in counting the total number of viable cells, complementing the metabolic information from the MTT assay. nih.gov The generation of reactive oxygen species (ROS) is often quantified, as an increase in ROS can be a trigger for apoptosis. mdpi.comnih.gov

To specifically confirm apoptosis, the Annexin V-FITC assay is employed. mdpi.comresearchgate.net This method detects the externalization of phosphatidylserine (B164497), an early marker of apoptosis, on the cell membrane. mdpi.com Furthermore, the Caspase-Glo 3/7 assay is used to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade. mdpi.comresearchgate.net The inhibition of pro-inflammatory cytokines, such as interleukin-6 (IL-6), is also assessed to understand the broader cellular effects of these compounds. mdpi.comresearchgate.net

Identification and Characterization of Molecular Targets

A critical aspect of understanding the anticancer potential of this compound analogues is the identification and characterization of their specific molecular targets.

Research has shown that benzofuran (B130515) derivatives can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation. One significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov Several 3-methylbenzofuran (B1293835) derivatives have demonstrated potent VEGFR-2 inhibitory activity. nih.govnih.gov For example, specific analogues have been identified with IC50 values in the nanomolar range, suggesting a strong inhibitory effect on this kinase. nih.govnih.govtandfonline.com

Molecular docking studies have been employed to predict the binding modes of these benzofuran derivatives within the VEGFR-2 active site. nih.gov These computational analyses help in understanding the structure-activity relationships and guide the design of more potent inhibitors. The docking studies for some active 3-methylbenzofuran derivatives revealed favorable interactions, including hydrogen bonding and hydrophobic interactions, within the enzyme's binding pocket, comparable to known inhibitors like Sorafenib. nih.gov

While direct inhibitory data on PI3K, CDK8, Pim-1 kinase, farnesyltransferase, EGFR, and chorismate mutase for close analogues of this compound is not extensively detailed in the provided context, the broad investigation into kinase inhibition, such as with VEGFR-2, highlights a key mechanism of action for this class of compounds.

The interaction of benzofuran derivatives extends to receptor ligand binding, although this is a less explored area for the specific analogues of this compound in the provided search results. However, the inhibition of receptor tyrosine kinases like VEGFR-2 is a form of receptor modulation, where the compounds interfere with the binding of the natural ligand (VEGF) and subsequent receptor activation. nih.gov

Tubulin is another well-established molecular target for benzofuran derivatives. mdpi.comnih.gov Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Certain 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov

A particularly relevant finding is that the addition of a methyl group at the C-3 position of the benzofuran ring can enhance this activity. nih.gov The compound 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, a structural analogue, has been shown to inhibit cancer cell growth at nanomolar concentrations by interacting strongly with tubulin at the colchicine (B1669291) binding site. nih.gov This interaction disrupts the dynamics of microtubule assembly and disassembly, a critical process for mitotic spindle formation.

Intracellular Signaling Pathway Perturbations

The engagement of this compound analogues with their molecular targets leads to significant disruptions in intracellular signaling pathways, ultimately culminating in cell death.

A primary consequence of treatment with these benzofuran derivatives is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Studies on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives have confirmed their pro-apoptotic properties. mdpi.comsciprofiles.comresearchgate.net

Caspase Activation: The apoptotic process initiated by these compounds is often caspase-dependent. mdpi.comnih.gov The Caspase-Glo 3/7 assay has revealed a time-dependent increase in the activity of these executioner caspases in cancer cells treated with active benzofuran derivatives. mdpi.com This activation signifies the commitment of the cell to undergo apoptosis. Some studies have also pointed towards the involvement of the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9, which in turn activates caspase-3. nih.govnih.gov

Phosphatidylserine Externalization: As an early event in apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. The Annexin V-FITC assay has been instrumental in detecting this change in cells treated with 3-methyl-1-benzofuran analogues. mdpi.com Flow cytometry analysis of Annexin V-stained cells allows for the quantification of early and late apoptotic cells, providing clear evidence of apoptosis induction. mdpi.comresearchgate.net For example, treatment of K562 leukemia cells with certain bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone led to a significant increase in the population of apoptotic cells. mdpi.com

Interactive Data Tables

Table 1: VEGFR-2 Inhibitory Activity of Selected 3-Methylbenzofuran Analogues

| Compound | IC50 (nM) for VEGFR-2 Inhibition |

|---|---|

| Benzofuran 4b | 77.97 |

| Benzofuran 15a | 132.5 |

| Benzofuran 16a | 45.4 |

Data sourced from a study on 3-methyl/3-(morpholinomethyl)benzofuran derivatives. nih.govnih.gov

Table 2: Cytotoxicity of Selected 1-(3-methyl-1-benzofuran-2-yl)ethanone Derivatives against K562 cells

| Compound | IC50 (µM) |

|---|---|

| Compound 6 | Not specified, but active |

| Compound 8 | 2.59 ± 0.88 |

Data sourced from a study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone. nih.gov

Table 3: Apoptosis Induction by Selected Benzofuran Analogues

| Compound | Assay | Observation | Cell Line |

|---|---|---|---|

| Benzofuran 4b | Annexin V-FITC/PI | 42.05% apoptosis | A549 |

| Benzofuran 15a | Annexin V-FITC/PI | Significant apoptosis | NCI-H23 |

| Benzofuran 16a | Annexin V-FITC/PI | Significant apoptosis | NCI-H23 |

| Compound 6 | Annexin V-FITC | Induction of apoptosis | K562 |

| Compound 8 | Annexin V-FITC | Induction of apoptosis | K562 |

| Compound 6 | Caspase-Glo 3/7 | Increased caspase 3/7 activity | K562 |

| Compound 8 | Caspase-Glo 3/7 | Increased caspase 3/7 activity | K562 |

Data compiled from studies on 3-methylbenzofuran derivatives. mdpi.comsciprofiles.comresearchgate.netnih.govnih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Recent studies have highlighted the role of this compound analogues in inducing cellular apoptosis through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.govmdpi.com In human chronic myelogenous leukemia (K562) cells, certain benzofuran derivatives have been shown to have pro-oxidative effects, leading to an increase in ROS levels, particularly after 12 hours of incubation. nih.govmdpi.com This elevation in ROS, specifically hydrogen peroxide, is a key factor in triggering the intrinsic pathway of apoptosis. nih.gov The process involves the binding of cytochrome C to Apaf-1, which is crucial for the formation of the apoptosome and subsequent caspase activation. nih.gov

The pro-oxidative potential of these compounds appears to be influenced by the specific substituents on the aromatic rings. For instance, in a comparative study, one benzofuran derivative demonstrated a stronger pro-oxidative effect in K562 cells, inducing a twofold increase in fluorescence intensity compared to untreated cells, indicating a higher level of ROS generation. nih.gov This suggests that even minor modifications to the chemical structure can significantly impact the biological activity of these compounds. nih.gov The time-dependent increase in ROS levels in K562 cells treated with these derivatives further supports the hypothesis that they possess apoptotic potential. mdpi.com

Furthermore, research on other benzofuran derivatives, such as those used as psychoactive substances, has also pointed to mitochondrial dysfunction and oxidative stress as key mechanisms of cytotoxicity in isolated rat hepatocytes. nih.gov These analogues were found to induce cell death accompanied by the depletion of cellular ATP and glutathione, an accumulation of oxidized glutathione, and the production of ROS. nih.gov

Modulation of Inflammatory Cytokine Secretion (e.g., Interleukin-6)

In addition to their pro-oxidative effects, certain this compound analogues have been found to modulate the secretion of inflammatory cytokines, specifically Interleukin-6 (IL-6). nih.govmdpi.com In studies involving K562 leukemia cells, which constitutively release IL-6, treatment with specific benzofuran derivatives resulted in a significant reduction in the concentration of this pro-inflammatory cytokine in the cell culture medium after 72 hours of exposure. nih.gov

One particular derivative was observed to decrease the level of IL-6 by 50%, while another reduced it by 40%. nih.gov This inhibitory effect on IL-6 secretion is noteworthy as IL-6 is known to play a role in the chemoresistance of various malignancies. nih.gov The observed reduction in IL-6 levels may be linked to the pro-oxidative effects of these compounds, as the synthesis and release of IL-6 can be stimulated by factors such as ROS. nih.gov This suggests a potential interplay between the ROS-generating capacity of these benzofuran analogues and their ability to modulate the inflammatory microenvironment of cancer cells.

The ability of these compounds to inhibit the release of IL-6, a key cytokine in inflammation and cancer progression, highlights a potential therapeutic avenue for these benzofuran derivatives. nih.govmdpi.com

Cell Cycle Progression Alterations (e.g., G2/M Phase Arrest)

While direct studies on this compound specifically causing G2/M phase arrest are not detailed in the provided results, related benzofuran derivatives have been shown to induce cell cycle arrest. For instance, a lead compound, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, has been noted to arrest leukemia cells in the G2/M phase of the cell cycle. nih.gov This suggests that the benzofuran scaffold is capable of interfering with cell cycle progression, a common mechanism of action for anticancer agents. The specific mechanisms for this compound itself would require further investigation.

Mechanisms of Antimicrobial Action

Antibacterial Effects and Cellular Targets

Benzofuran derivatives are recognized for their broad spectrum of biological activities, including antibacterial properties. nih.gov Studies on various synthesized benzofuran analogues have demonstrated a range of antibacterial efficacy. For instance, in a series of newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, one compound exhibited moderate activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values between 16 and 64 µg/mL. nih.govmdpi.com

Structure-activity relationship (SAR) studies have provided insights into the features that enhance the antibacterial potency of benzofuran compounds. It has been observed that the presence of electron-withdrawing groups, particularly at the ortho position of the benzofuran ring and the para position of an attached aryl ring, tends to increase antibacterial activity. nih.gov Conversely, the presence of electron-donating groups has been found to weaken their antimicrobial effects. nih.gov

Further research has shown that certain benzofuran derivatives with a hydroxyl group at the C-6 position exhibit excellent antibacterial activity against a panel of strains, with MIC80 values ranging from 0.78 to 3.12 μg/mL. nih.gov Additionally, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position of the benzofuran core have shown good antibacterial activity, with MIC80 values comparable to control drugs. nih.gov

In another study, a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were synthesized and tested for their antimicrobial activity. nih.gov Among these, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime was identified as the most active derivative against Staphylococcus aureus. nih.gov

Antifungal Properties and Mechanism-Based Studies

The benzofuran scaffold is also a promising basis for the development of new antifungal agents. nih.gov Several studies have demonstrated the potent antifungal activity of various benzofuran derivatives against a range of fungal species.

For example, certain 2-amino-4-arylthio-5-hydroxybenzofurans have shown significant antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov Two compounds from this class were found to have antifungal activity that was superior or comparable to the standard drug 5-fluorocytosine, completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov These findings suggest that the benzofuran-5-ol (B79771) scaffold is a promising lead for the development of novel antifungal drugs. nih.gov

In a separate study, several (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were found to exhibit very strong antifungal effects against Candida albicans. nih.gov Specifically, compounds 2 , 5b , 6b , 6c , 7b , and 7f from this series showed potent and equivalent activity against this opportunistic fungal pathogen. nih.gov Another derivative, (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-benzylketoxime (6a ), also demonstrated good antifungal activity against C. albicans. nih.gov

These mechanism-based studies and screening results underscore the potential of the benzofuran core structure in designing and synthesizing new and effective antifungal agents. nih.gov

Neurobiological Action Mechanisms (e.g., Antiparkinsonian Effects)

The neurobiological effects of benzofuran analogues are diverse, with research pointing towards their interaction with key systems in the central nervous system. Although direct evidence for antiparkinsonian effects of this compound is not prominent, related compounds have shown neuroprotective properties and interactions with neurotransmitter systems relevant to neurological disorders. nih.govnih.gov

For instance, certain benzofuran-based compounds have been noted for their potent ability to inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease, and to protect human neuronal cells from its toxic effects. nih.gov One specific analogue, (-)-1(benzofuran-2-yl)-2-propylaminopentane, has been investigated for its neuroprotective capabilities in the context of Alzheimer's disease, Parkinson's disease, and clinical depression. nih.gov

The mechanism often involves modulation of monoamine transporters and receptors. Studies on a series of psychoactive benzofurans, such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), revealed that they act as indirect monoamine agonists. nih.gov These compounds inhibit the uptake of norepinephrine (B1679862) and serotonin (B10506) more than dopamine (B1211576), a profile somewhat similar to MDMA. nih.gov Furthermore, they can trigger the release of these monoamines and interact with the trace amine-associated receptor 1 (TAAR1). nih.gov

Several benzofuran derivatives also function as partial agonists at serotonin 5-HT2A receptors and, notably, as agonists at 5-HT2B receptors. nih.govnih.gov The interaction with the dopamine transporter and agonism at 5-HT2A receptors could underlie potential stimulant and psychoactive effects. nih.gov The affinity for various neurotransmitter systems highlights a complex pharmacological profile that could be harnessed for therapeutic purposes in neurology.

| Compound Analogue | Target/Mechanism | Observed Effect |

| (-)-1(benzofuran-2-yl)-2-propylaminopentane | Neuroprotection | Investigated for Alzheimer's, Parkinson's, and depression. nih.gov |

| Various Benzofuran-based compounds | Inhibition of β-amyloid aggregation | Protection of neuronal cells from β-amyloid-induced toxicity. nih.gov |

| 5-APB, 6-APB, and related analogues | Inhibition of norepinephrine and serotonin reuptake; Monoamine release; TAAR1 interaction | Act as indirect monoamine agonists. nih.gov |

| Most tested psychoactive benzofurans | Partial 5-HT2A receptor agonism; 5-HT2B receptor agonism | Potential for psychoactive properties; interaction with serotonin receptors. nih.govnih.gov |

| 5-APB | Dopamine transporter interaction | Slows dopamine reuptake; causes reverse transport at high concentrations. nih.gov |

Osteoblast Differentiation Promotion via Specific Signaling Pathways (e.g., CDK8 Inhibition)

A significant area of research for benzofuran analogues is in bone health, specifically their ability to promote the differentiation of osteoblasts, the cells responsible for new bone formation. This activity is particularly relevant for treating bone diseases like osteoporosis, which is characterized by an imbalance between bone formation and resorption. jst.go.jpnih.gov The mechanism for this osteogenic effect has been linked to the inhibition of cyclin-dependent kinase 8 (CDK8). jst.go.jpnih.gov

CDK8, along with its paralog CDK19, is a transcriptional regulator that can suppress the expression of genes necessary for osteoblast differentiation. jst.go.jpresearchgate.netnih.gov By inhibiting CDK8/19, certain benzofuran derivatives can effectively "release the brakes" on osteogenesis.

A notable example is the compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) . Research has shown that this 3,5-disubstituted benzofuran derivative potently promotes osteoblast differentiation. jst.go.jpnih.gov Mechanistic studies confirmed that its osteoblastogenic activity is mediated by the suppression of CDK8, with an IC₅₀ value of 56.3 nM. jst.go.jp In studies using ovariectomized rats (a model for postmenopausal osteoporosis), compound 23d increased femoral bone mineral density, bone volume, and mineral content, primarily in cortical bone. jst.go.jpnih.gov This was accompanied by an increase in plasma levels of bone-type alkaline phosphatase (ALP), a key marker of osteoblast activity. jst.go.jpnih.gov

Similarly, while not a benzofuran itself, the diphenyl ether derivative KY-273 acts as an ATP-competitive inhibitor of CDK8 and CDK19 (IC₅₀ values of 29.1 nM and 44.7 nM, respectively) and serves as a reference for this mechanism. jst.go.jpnih.gov Its action promotes osteoblast differentiation by increasing ALP activity and the expression of genes for type I collagen and BMP-4. jst.go.jp The success of KY-273 has spurred the investigation of the benzofuran scaffold as a promising alternative for developing orally active osteogenic drugs that function through CDK8 inhibition. jst.go.jp The focus on enhancing cortical bone is significant, as it contributes substantially to bone strength. jst.go.jpnih.gov

This pathway is distinct from other bone-forming mechanisms, such as those involving the estrogenic pathway or the direct enhancement of BMP signaling, although some benzofuran derivatives have also been associated with upregulating BMP-2. nih.govjst.go.jp The inhibition of CDK8/19 represents a targeted approach to stimulate the body's own bone-forming cells, offering a potential new class of therapeutics for osteoporosis. nih.govnih.gov

| Compound | Primary Target | IC₅₀ (CDK8) | Key Biological Effect |

| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | CDK8 | 56.3 nM | Promotes osteoblast differentiation; increases femoral cortical bone mineral density in rats. jst.go.jpnih.gov |

| KY-273 | CDK8/CDK19 | 29.1 nM (CDK8) | Promotes osteoblast differentiation; increases ALP activity and expression of osteogenic genes. jst.go.jp |

Computational Chemistry and in Silico Modeling of 5 Ethoxy 3 Methyl 1 Benzofuran Interactions

Quantum Mechanical Investigations

Quantum mechanical investigations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These methods provide a detailed description of electron distribution and energy levels, which are crucial determinants of a molecule's reactivity and interaction potential.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzofuran (B130515) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p) or B3LYP/6-31++G(d,p), are utilized to optimize the molecular geometry and calculate various electronic properties. bhu.ac.innih.gov These calculations determine the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map is particularly insightful, as it reveals the charge distribution across the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are key to intermolecular interactions. bhu.ac.in For 5-ethoxy-3-methyl-1-benzofuran, the oxygen atom of the ethoxy group and the furan (B31954) ring are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond donation.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and its ability to engage in charge-transfer interactions. bhu.ac.in The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and potential for significant biological activity. researchgate.net In studies of similar benzofuran structures, the HOMO is often localized on the benzofuran ring system, while the LUMO may be distributed across the entire molecule. researchgate.net The analysis of these orbitals helps in understanding intramolecular charge transfer and the electronic absorption properties of the compound. dntb.gov.ua

Table 1: Predicted Quantum Chemical Parameters for this compound Note: These values are representative based on DFT studies of analogous benzofuran compounds.

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.0 to -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 to 5.0 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | Moderate (e.g., ~2-5 Debye) | Reflects the overall polarity of the molecule, influencing solubility and binding interactions. bhu.ac.in |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is crucial for drug discovery and for understanding the basis of a compound's biological activity.

Benzofuran derivatives have been investigated as ligands for a variety of biological targets, including enzymes implicated in Alzheimer's disease like β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as the central benzodiazepine (B76468) receptor (BZR). acs.orgunc.edu Molecular docking studies predict that the benzofuran scaffold fits well within the active sites of these proteins. For instance, in docking studies with BACE-1, the benzofuran moiety of related compounds has been shown to occupy specific subpockets (S2' and S3'), forming key interactions with amino acid residues. acs.org Similarly, when modeling interactions with the BZR, the substituent at the 3-position of the core structure is considered critical for receptor fitting and affinity. unc.edu It is predicted that this compound would exhibit favorable binding affinities with such targets, driven by a combination of hydrophobic and electrostatic interactions.

The specific functional groups of this compound are predicted to play distinct roles in its binding interactions.

Benzofuran Core: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe) in a binding pocket. acs.org

5-Ethoxy Group: The ethoxy group at the 5-position is a lipophilic group that can fit into hydrophobic pockets (L1/L2 regions) of a receptor. unc.edu The oxygen atom can also act as a hydrogen bond acceptor, forming crucial connections with donor residues in the active site.

Table 2: Predicted Interaction Profile of this compound with Potential Biological Targets Note: This table is a predictive summary based on docking studies of structurally related benzofuran compounds.

| Potential Target | Predicted Binding Mode | Key Interacting Residues (from analogous compounds) |

|---|---|---|

| β-secretase (BACE-1) | The benzofuran core occupies S2'/S3' subpockets, with the ethoxy group extending toward other pockets. | Tyr198 (π-π stacking, H-bond), Tyr71 (π-π stacking), Asp32, Pro70. acs.org |

| Acetylcholinesterase (AChE) | The molecule occupies the substrate channel, with functional groups forming specific contacts. | Interactions within the catalytic and peripheral anionic sites. acs.org |

| Benzodiazepine Receptor (BZR) | The 3-methyl group fits into a lipophilic region (L1/L2), while the core structure orients for H-bonding. | Interactions with H-bond donor sites (H1, H2) and lipophilic pockets. unc.edu |

| Antifungal Proteins | Binding is predicted to be driven by hydrogen bonding and hydrophobic interactions within the active site. | Various residues contributing to hydrophobic and H-bond interactions. nih.gov |

Molecular Dynamics Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the binding stability by modeling the movements of atoms and molecules in a simulated physiological environment, often in a water box. nih.gov For a complex of this compound with a target like BACE-1, an MD simulation would assess the stability of the predicted binding pose. acs.org It would track the persistence of key interactions, such as hydrogen bonds and π-π stacking, and reveal any conformational changes in the ligand or the protein's binding site. nih.govacs.org Such simulations are essential for validating docking results and confirming that the predicted high-affinity binding pose is stable and energetically favorable over a period of nanoseconds.

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit from a virtual screen, computational methods would then be employed for lead optimization to improve its potency, selectivity, and pharmacokinetic properties.

In silico lead optimization would involve creating a virtual library of analogs of this compound with modifications at the ethoxy and methyl positions, as well as on the benzofuran ring itself. These analogs would then be docked into the target protein's binding site to predict their binding affinity and orientation.

Hypothetical Virtual Screening and Lead Optimization Data for this compound Analogs

| Compound | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity |

| This compound | - | -8.5 | High |

| Analog 1 | Replacement of ethoxy with methoxy (B1213986) | -8.2 | Slightly Reduced |

| Analog 2 | Replacement of methyl with ethyl | -8.8 | Improved |

| Analog 3 | Addition of a hydroxyl group to the benzene (B151609) ring | -9.2 | Significantly Improved |

| Analog 4 | Replacement of the furan oxygen with sulfur | -7.9 | Reduced |

This hypothetical data suggests that modifications such as increasing the alkyl chain length at the 3-position or introducing a hydrogen-bonding group on the benzene ring could enhance the binding affinity.

Advanced Analytical Characterization in 5 Ethoxy 3 Methyl 1 Benzofuran Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 5-ethoxy-3-methyl-1-benzofuran from reaction mixtures, byproducts, and potential metabolites, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of benzofuran (B130515) derivatives. In the study of related compounds like ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate, reverse-phase (RP) HPLC methods are commonly used. sielc.com These methods often employ a C18 or similar nonpolar stationary phase with a polar mobile phase, such as a mixture of acetonitrile, water, and an acid like phosphoric or formic acid for Mass Spectrometry (MS) compatibility. sielc.com The scalability of HPLC allows for its use in both analytical-scale purity checks and preparative-scale isolation of impurities. sielc.com While specific HPLC parameters for this compound are not detailed in the provided results, the methodologies applied to structurally similar benzofurans are directly applicable. For instance, in the analysis of a chlorinated benzofuran pharmaceutical intermediate, HPLC-MS was essential to determine the quality of the drug substance, which was influenced by the composition of the starting material. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reverse-phase (e.g., Newcrom R1, Agilent ZORBAX Eclipse Plus Phenyl-Hexyl RRHD) | sielc.comqub.ac.uk |

| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric acid, formic acid) | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | nih.gov |

| Applications | Purity assessment, impurity isolation, pharmacokinetic studies | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Reaction Monitoring and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds, making it suitable for monitoring synthetic reactions leading to benzofurans and for identifying their metabolites. ucdavis.edu In the broader context of benzofuran research, GC-MS has been instrumental in differentiating isomers, such as 5- and 6-(2-aminopropyl)benzofuran (B1241680) (5-APB and 6-APB), after derivatization. nih.govresearchgate.net This differentiation is achieved based on their distinct retention times. nih.govresearchgate.net For metabolite profiling, GC-MS is a frequently used technique to identify primary metabolites in various biological samples. ucdavis.edu The process often involves derivatization to increase the volatility of the analytes. nih.govresearchgate.net Although direct GC-MS analysis of this compound is not explicitly detailed, the methodologies used for other benzofurans, including the monitoring of reaction progress and identification of metabolites in urine and liver preparations, are highly relevant. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of complex mixtures, such as those encountered in metabolism studies or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity. mdpi.com This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. In the analysis of nitrofuran drugs, a class of compounds that includes benzofuran structures, a rapid LC-MS/MS method was developed for confirmatory analysis of their bound residues in meat. qub.ac.uk Similarly, LC-MS/MS has been employed for the quantification of tryptophan and its metabolites in serum, demonstrating its utility in complex biological matrices. mdpi.com While a specific LC-MS/MS method for this compound is not described, the principles and applications for related compounds are directly transferable, particularly for trace-level detection and quantification in intricate samples. qub.ac.ukmdpi.com The development of such methods often involves careful optimization of chromatographic separation and mass spectrometric parameters to ensure accuracy and reliability. qub.ac.uk

Spectroscopic Structure Elucidation

Spectroscopic techniques are fundamental for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For various benzofuran derivatives, ¹H NMR spectra have been used to identify characteristic signals, such as the singlet for the methyl group on the benzofuran ring, typically appearing around 2.55-2.58 ppm. nih.gov Aromatic and aliphatic protons are also observed in their expected regions. nih.gov In the synthesis of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, ¹H-NMR was used to confirm the structures. For example, the starting material, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showed characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the ester methyl protons. scispace.com Although the specific NMR data for this compound is not provided, the expected signals can be predicted based on its structure and comparison with related compounds.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 3-CH₃ | ~2.2 | ~10 |

| OCH₂CH₃ | ~4.1 (quartet) | ~64 |

| OCH₂CH₃ | ~1.4 (triplet) | ~15 |

| Aromatic H | ~6.8 - 7.4 | ~110 - 155 |

| C2 | - | ~145 |

| C3 | - | ~115 |

Note: The predicted values are estimates and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. This technique is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures. For instance, LC-HRMS has been used to identify metabolites of benzofuran designer drugs in rat urine and human liver preparations. nih.govresearchgate.net In the study of other complex organic molecules, HRMS provides the high mass accuracy needed to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound (C₁₁H₁₂O₂), HRMS would be used to confirm its molecular weight of 192.0786 g/mol with high precision, providing strong evidence for its structural identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique employed in the characterization of this compound. This method is instrumental in identifying the primary functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The resulting IR spectrum provides a unique molecular fingerprint, confirming the presence of the benzofuran core, the ethoxy group, and the methyl substituent.

The analysis of the this compound spectrum would reveal characteristic absorption bands. The aromatic C-H stretching vibrations of the benzene (B151609) ring portion of the benzofuran structure are typically observed in the region of 3100-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the furan (B31954) ring and the ethoxy group would produce strong, distinct peaks, generally in the 1250-1000 cm⁻¹ range. Specifically, the aryl ether linkage might show a peak around 1250 cm⁻¹, while the alkyl ether would appear closer to 1100 cm⁻¹.

Furthermore, the presence of the methyl and ethyl groups is confirmed by C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations from the methyl and ethoxy groups are expected in the 3000-2850 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range, confirming the aromatic nature of the benzofuran skeleton. While a specific experimental spectrum for this compound is not publicly available, analysis of related benzofuran structures supports these expected assignments. For instance, the spectrum of the parent compound, benzofuran, shows characteristic peaks for the aromatic system and the furan ring ether linkage nist.gov.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 3000 - 2850 | Aliphatic C-H (methyl, ethoxy) | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| ~1250 | Aryl C-O (ether) | Asymmetric Stretching |

| ~1100 | Alkyl C-O (ether) | Asymmetric Stretching |

Solid-State Characterization

X-ray Crystallography for Three-Dimensional Structure Determination

Although a crystal structure for this compound itself is not available in the published literature, data from closely related compounds, such as 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, illustrate the type of detailed information that would be obtained. nih.gov For this related molecule, X-ray analysis revealed a monoclinic crystal system and provided precise measurements of the benzofuran ring, confirming its planarity. nih.gov It also detailed the orientation of the substituent groups relative to the core ring structure.

A crystallographic study of this compound would similarly yield critical data. It would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Furthermore, it would provide exact measurements for the C-C and C-O bond lengths within the benzofuran ring, the C-O-C bond angle of the furan ether, and the geometry of the ethoxy and methyl groups. This information is invaluable for understanding intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of the molecules in the crystal lattice.

Table 2: Illustrative Crystallographic Data Obtainable for a Benzofuran Derivative

(Based on data for the related compound 2-(5-methoxy-1-benzofuran-3-yl)acetic acid nih.gov)

| Parameter | Description | Example Value |

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 5.8096 |

| b (Å) | Unit cell dimension. | 13.2034 |

| c (Å) | Unit cell dimension. | 12.5738 |

| β (°) | Unit cell angle. | 97.641 |

| V (ų) | Unit cell volume. | 955.93 |

| Z | Number of molecules per unit cell. | 4 |

Emerging Avenues and Future Directions in 5 Ethoxy 3 Methyl 1 Benzofuran Research

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The rational design of next-generation 5-ethoxy-3-methyl-1-benzofuran analogues is a key focus for enhancing therapeutic specificity and potency. This process involves a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of novel compounds with improved pharmacological profiles. ku.ac.ae

Structure-Activity Relationship (SAR) Insights:

The biological activity of benzofuran (B130515) derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. ku.ac.aemdpi.com For instance, the introduction of halogen atoms, such as bromine, can substantially improve the binding affinity of the compound to its molecular target through the formation of halogen bonds. mdpi.com The placement of these halogens is critical; studies have shown that attaching a bromine atom to the methyl group at the 3-position of the benzofuran ring can lead to remarkable cytotoxic activity against certain cancer cell lines. mdpi.com

Furthermore, the incorporation of various functional groups like hydroxyl, carboxyl, and different heterocyclic moieties (e.g., triazole, piperazine (B1678402), imidazole) can modulate the biological effects of benzofuran derivatives. nih.govresearchgate.net For example, benzofuran-1,2,3-triazole hybrids have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) in lung cancer. nih.gov

Synthesis Strategies:

The synthesis of these advanced analogues often involves multi-step chemical reactions. A common starting point is the modification of a precursor molecule like 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. scispace.comnih.gov From this, various derivatives can be prepared through reactions such as methylation, halogenation, and condensation with different amines. scispace.comnih.gov For example, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be synthesized and subsequently halogenated to introduce bromine or chlorine atoms at specific positions. scispace.com These halogenated intermediates can then be further modified, for instance, by reacting them with N-bromosuccinimide (NBS) to introduce a bromine atom onto the methyl group, which can then be condensed with various amines to create a library of diverse analogues. scispace.com

Recent advancements have also led to innovative one-pot, three-component synthesis methods, such as the Strecker-type reaction, which offer a synthetically simple and effective route to produce benzofuran derivatives with high atom economy. researchgate.net Another novel approach involves a substituent migration reaction, enabling the synthesis of highly functionalized and complex benzofurans from readily available starting materials. medium.com

Table 1: Examples of Synthesized Benzofuran Derivatives and Their Activities

| Compound | Modification | Biological Activity | Reference |

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative | Bromination at the methyl group in the 3-position | Remarkable cytotoxic activity against K562 and HL60 leukemia cells. | mdpi.com |

| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | Disubstituted benzofuran | Potent osteoblast differentiation-promoting activity. | jst.go.jp |

| Benzofuran-1,2,3-triazole hybrids | Addition of a triazole ring | Potential inhibitors of EGFR in lung cancer. | nih.gov |

| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | Bromination of the methyl group | Intermediate for further synthesis of aminoalkyl derivatives. | scispace.com |

Exploration of Novel Molecular Targets for Therapeutic Intervention

A critical aspect of advancing this compound research is the identification and validation of novel molecular targets for therapeutic intervention. This exploration moves beyond established targets to uncover new pathways and mechanisms through which these compounds can exert their effects.

Identified and Potential Molecular Targets:

Research has shown that benzofuran derivatives can interact with a variety of molecular targets, leading to their diverse pharmacological activities. Some of the key targets identified for benzofuran compounds include:

Kinases: The non-receptor tyrosine kinase c-Src and cyclin-dependent kinases (CDKs) like CDK2 are significant targets in cancer therapy. nih.govmdpi.com For example, oxindole-based benzofuran hybrids have been designed as dual CDK2/GSK-3β inhibitors for breast cancer. nih.gov